![molecular formula C12H16OSi B15162301 4-[Dimethyl(phenyl)silyl]but-3-en-2-one CAS No. 144823-72-3](/img/structure/B15162301.png)
4-[Dimethyl(phenyl)silyl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is an organosilicon compound with the molecular formula C₁₂H₁₆OSi It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one typically involves a multi-step process starting from commercially available dimethyl(phenyl)silylacetylene. The key steps include:
Two-carbon homologation: The acetylide anion is reacted with acetaldehyde to form an intermediate.
Hydride reduction: The intermediate is reduced to yield an allylic alcohol.
Swern oxidation: The allylic alcohol undergoes oxidation using trifluoroacetic anhydride to produce the desired 4-silylenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form a hydroxy group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxy derivatives, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-[Dimethyl(phenyl)silyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl group. The silyl group can stabilize reaction intermediates, facilitate the formation of carbon-carbon bonds, and undergo oxidation to form hydroxy groups. These properties make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- 4-Phenyl-but-3-en-2-one
- 4-Phenyl-thiosemicarbazone
- 3-Phenoxy-4-phenyl-but-3-en-2-one
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
144823-72-3 |
|---|---|
Molekularformel |
C12H16OSi |
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]but-3-en-2-one |
InChI |
InChI=1S/C12H16OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI-Schlüssel |
GFBCJVCBVNBFID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B15162227.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
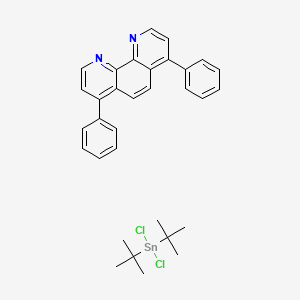
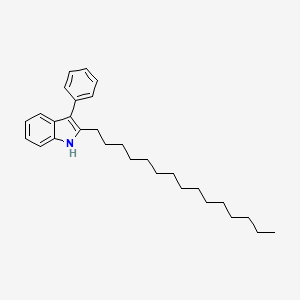
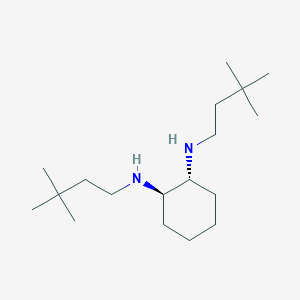
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
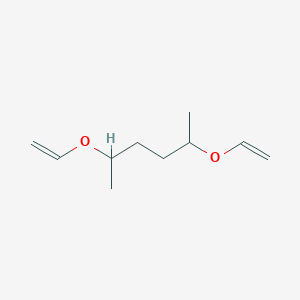
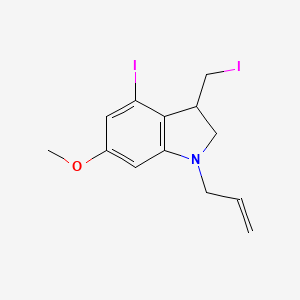
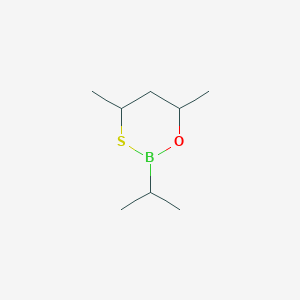
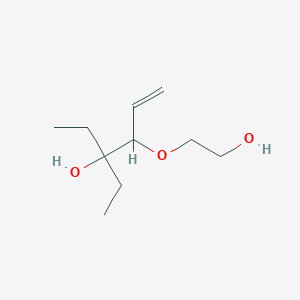
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)

